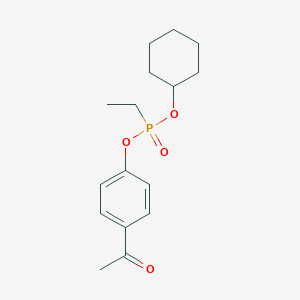

4-Acetylphenyl cyclohexyl ethylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918660-77-2 |

|---|---|

Molecular Formula |

C16H23O4P |

Molecular Weight |

310.32 g/mol |

IUPAC Name |

1-[4-[cyclohexyloxy(ethyl)phosphoryl]oxyphenyl]ethanone |

InChI |

InChI=1S/C16H23O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h9-12,15H,3-8H2,1-2H3 |

InChI Key |

QQGKNFIFTCWJRE-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(OC1CCCCC1)OC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethylphosphonate Compounds and Analogues

Established Synthetic Routes for Phosphonate (B1237965) Esters

The foundational methods for the synthesis of phosphonate esters, such as the Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions, provide the essential chemical transformations for creating the phosphonate core.

Michaelis-Arbuzov Reaction for Carbon-Phosphorus Bond Formation

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond. jk-sci.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, proceeding through a quasi-phosphonium salt intermediate that subsequently dealkylates to yield the phosphonate ester. jk-sci.comwikipedia.org The general mechanism involves an SN2 attack of the phosphorus atom on the alkyl halide, followed by the displacement of an alkyl group from the phosphite by the halide anion. wikipedia.org

The reactivity of the substrates is a key consideration, with the reactivity of alkyl halides following the order R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides and acyl halides generally react smoothly, aryl and vinyl halides are typically unreactive under standard Michaelis-Arbuzov conditions. jk-sci.comwikipedia.org Electron-donating groups on the phosphite tend to increase the reaction rate, whereas electron-withdrawing groups have a retarding effect. jk-sci.com

A classic example of this reaction is the synthesis of dialkyl alkylphosphonates, which are valuable intermediates for further chemical transformations. nih.gov The reaction of 4-substituted α-bromo acetophenones with phosphites can, however, lead to a competing reaction known as the Perkow reaction, which yields a vinyl phosphate (B84403) instead of the expected phosphonate. The outcome of the reaction is influenced by the nature of the substituent on the aromatic ring. researchgate.net

Pudovik Reaction in α-Hydroxyphosphonate Precursor Synthesis

The Pudovik reaction is a valuable method for the synthesis of α-hydroxyphosphonates, which can serve as precursors to other functionalized phosphonates. This reaction involves the addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or a ketone. The reaction is typically base-catalyzed, although acid-catalyzed versions have also been reported.

The mechanism of the base-catalyzed Pudovik reaction involves the deprotonation of the dialkyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the carbonyl carbon of the aldehyde or ketone, followed by protonation of the resulting alkoxide to yield the α-hydroxyphosphonate. The stereochemical outcome of the Pudovik reaction can be influenced by the steric bulk of the reactants and the reaction conditions. When bulky aldehydes or ketones are used, diastereoselectivity can often be observed.

α-Hydroxyphosphonates are versatile intermediates that can be converted to other derivatives. For instance, the hydroxyl group can be replaced by an amino group to furnish α-aminophosphonates.

Kabachnik-Fields Reaction for α-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a one-pot, three-component condensation reaction between a carbonyl compound, an amine, and a dialkyl phosphite to produce an α-aminophosphonate. organic-chemistry.orgresearchgate.net This multicomponent reaction is highly efficient for creating α-aminophosphonates, which are important as analogs of α-amino acids. researchgate.net

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the nature of the reactants. organic-chemistry.org One pathway involves the initial formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond. researchgate.net The alternative pathway involves the initial formation of an α-hydroxyphosphonate via a Pudovik-type reaction, which is then subsequently substituted by the amine. The basicity of the amine often dictates the predominant pathway, with weakly basic amines favoring the imine pathway and more basic alkylamines, such as cyclohexylamine, potentially favoring the α-hydroxyphosphonate route. organic-chemistry.org

The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, which are considered greener alternatives. researchgate.net The use of bulky amines, such as cyclohexylamine, can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of the α-aminophosphonate product. researchgate.net

Targeted Synthesis of Aryl Ethylphosphonate Scaffolds

The synthesis of a specific molecule like 4-acetylphenyl cyclohexyl ethylphosphonate requires a targeted approach that combines the principles of the established reactions with strategies for the regioselective and stereocontrolled introduction of the required substituents.

Strategies for Regioselective Introduction of Acetylphenyl Moieties

The introduction of the 4-acetylphenyl group onto the phosphonate backbone can be approached through several synthetic strategies. One of the most direct methods would be a Michaelis-Arbuzov reaction using a suitable precursor such as 4'-bromoacetophenone (B126571) or 4'-chloroacetophenone. The reaction of such an α-halo ketone with a mixed phosphite ester, for instance, cyclohexyl ethyl phosphite, would theoretically yield the desired carbon-phosphorus bond at the benzylic position. However, as previously mentioned, the Perkow reaction is a significant competing pathway with α-halo ketones. researchgate.net Careful control of reaction conditions would be necessary to favor the desired Michaelis-Arbuzov product.

Alternatively, an Arbuzov reaction with diethyl (4-formylphenyl)phosphonate could be considered. nih.gov The formyl group could then be converted to the acetyl group in a subsequent step. Another approach involves the synthesis of diethyl (4-hydroxyphenyl)phosphonate, which can be prepared from p-acetoxyphenylphosphonate diethyl ester. chemicalbook.com The hydroxyl group could then be used as a handle for further functionalization, although converting it to an acetyl group would require multiple steps.

A plausible route involves the palladium-catalyzed coupling of a suitably functionalized aryl boronic acid with a phosphonate moiety. For example, (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid has been synthesized and used in further coupling reactions. nih.gov This strategy allows for the regioselective formation of the aryl-phosphonate bond.

Below is a table with representative data for the synthesis of related aryl phosphonates.

| Entry | Aryl Halide/Precursor | Phosphite | Catalyst/Conditions | Product | Yield (%) |

| 1 | 4'-Bromoacetophenone | Triethyl phosphite | Heat | Diethyl (4-acetylphenyl)phosphonate | Variable |

| 2 | Diethyl 4-bromobenzylphosphonate | Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 65°C | Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | - |

| 3 | 4-Iodobenzaldehyde | Diethyl phosphite | Pd(OAc)₂, dppf, Et₃N, MeCN, 80°C | Diethyl (4-formylphenyl)phosphonate | 85 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

Methodologies for Stereocontrolled Cyclohexyl Group Integration

The integration of the cyclohexyl group into the phosphonate structure with stereocontrol is a key challenge. The use of a chiral auxiliary or a stereoselective reaction is necessary to control the stereochemistry at the phosphorus center and, if applicable, at the α-carbon.

In the context of a Kabachnik-Fields reaction, if a precursor α-(cyclohexylamino)methylphosphonate is synthesized, the bulky cyclohexyl group can influence the diastereoselectivity of the addition to the carbonyl group. The use of chiral catalysts in the Kabachnik-Fields reaction has been explored to achieve enantioselective synthesis of α-aminophosphonates. organic-chemistry.org

Another approach to introduce the cyclohexyl group is through the synthesis of a mixed phosphonate ester. This could involve the reaction of a phosphonic acid chloride with cyclohexanol (B46403). The stepwise synthesis of mixed phosphonate esters allows for the controlled introduction of different alkoxy or aryloxy groups.

For the target molecule, a potential route could involve the synthesis of ethyl P-chlorophosphonate, which is then reacted sequentially with cyclohexanol and a 4-acetylphenyl organometallic reagent. However, controlling the reactivity and selectivity in such a multi-step process can be complex.

A more plausible strategy would be to start with a commercially available or readily synthesized phosphonate, such as diethyl ethylphosphonate, and perform a transesterification reaction with cyclohexanol. This would yield a mixed cyclohexyl ethyl ethylphosphonate. Subsequent modification of the ethyl group attached to the phosphorus to introduce the 4-acetylphenyl moiety would be the final step.

The table below presents hypothetical reaction parameters for the stereocontrolled integration of a cyclohexyl group based on related literature.

| Entry | Reaction Type | Substrates | Catalyst/Reagent | Stereoselectivity (d.r. or e.e.) |

| 1 | Asymmetric Kabachnik-Fields | 4-Acetylbenzaldehyde, Cyclohexylamine, Diethyl phosphite | Chiral Lewis Acid | Moderate to High |

| 2 | Diastereoselective Pudovik | 4-Acetylbenzaldehyde, Chiral Phosphite | Base | Moderate |

| 3 | Nucleophilic Substitution | Ethyl P-chloridophosphonate, (R)-Cyclohexanol | Base | High |

Note: The data in this table is hypothetical and intended to illustrate potential synthetic strategies.

Stereoselective Synthesis of Chiral Ethylphosphonates

The generation of chiral phosphonates, particularly those with stereogenic phosphorus centers, is a significant challenge in synthetic organic chemistry. These chiral molecules are of considerable interest due to their potential applications in medicinal chemistry and as ligands in asymmetric catalysis. The synthesis of a specific target like this compound in an enantiomerically pure form would require sophisticated stereoselective methods.

A leading-edge approach for the enantioselective synthesis of P-stereogenic compounds is the catalytic desymmetrization of prochiral phosphonate esters. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org This method avoids the often-inefficient classical resolution of racemates and the limitations of diastereoselective approaches that require stoichiometric chiral auxiliaries. researchgate.net

Recent advancements have demonstrated a two-stage strategy involving an initial catalytic and highly enantioselective desymmetrization of a prochiral phosphonate ester, followed by a subsequent enantiospecific substitution to introduce further diversity. researchgate.netresearchgate.net A key development in this area is the use of bifunctional iminophosphorane (BIMP) superbase catalysts. researchgate.netresearchgate.net These catalysts are crucial for activating the phosphonate center and delivering reactive desymmetrized intermediates that can be trapped by a variety of nucleophiles. researchgate.netresearchgate.net

The process begins with a prochiral P(V) precursor, which contains two identical, enantiotopic leaving groups. The chiral BIMP catalyst selectively promotes the substitution of one of these leaving groups by a nucleophile, creating a chiral, enantioenriched phosphonate ester. researchgate.netresearchgate.net This intermediate can then undergo a second, enantiospecific nucleophilic substitution, where the remaining leaving group is replaced, to yield a diverse range of chiral P(V) compounds with high stereopurity. researchgate.net This modular platform provides access to a wide library of chiral phosphonates with various O, N, and S linkages. researchgate.netresearchgate.net

Table 1: Representative Enantioselective Desymmetrization of Prochiral Phosphonate Esters This table presents representative data for the desymmetrization of various phosphonate esters using a bifunctional iminophosphorane catalyst, illustrating the broad scope and high enantioselectivity achievable with this methodology. The data is based on analogous reactions and not specific to this compound.

| Electrophile (Prochiral Phosphonate) | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Bis(2-methyl-6-nitrophenyl) ethylphosphonate | Phenol | (R)-Ethyl(2-methyl-6-nitrophenyl) phenylphosphonate | 95 | 98 |

| Bis(2-methyl-6-nitrophenyl) ethylphosphonate | Benzyl (B1604629) alcohol | (R)-Benzyl ethyl(2-methyl-6-nitrophenyl)phosphonate | 92 | 97 |

| Bis(2,4-dinitrophenyl) methylphosphonate | Methanol | (R)-Methyl(2,4-dinitrophenyl) methylphosphonate | 88 | 95 |

| Bis(pentafluorophenyl) phenylphosphonate | Aniline | (S)-Pentafluorophenyl N,P-diphenylphosphonamidate | 85 | 93 |

Achieving diastereoselective control in the synthesis of cyclohexyl-substituted phosphonates like this compound is crucial when the cyclohexyl ring itself contains stereocenters. The stereochemical outcome of reactions can be directed by the existing chirality within the molecule (substrate control) or by the use of chiral reagents or catalysts (reagent control).

A common strategy involves the conjugate addition of nucleophiles to α,β-unsaturated phosphonates. For instance, the regio- and stereoselective 1,6-additions of lithium azaenolates to cyclohexenylidenemethyl phosphonates have been shown to provide access to optically pure 3-phosphonomethyl-substituted cyclohexylglycines. The stereochemical outcome in such reactions is often rationalized by the formation of specific transition-state structures.

Another powerful method is the diastereoselective synthesis of highly substituted cyclohexanones through cascade Michael reactions. While not directly forming a phosphonate, these methods establish the stereochemistry of the cyclohexane (B81311) ring, which can then be further functionalized. For example, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield highly functionalized cyclohexanones with excellent diastereoselectivity. Such a pre-formed chiral cyclohexyl intermediate could then be coupled to the phosphonate moiety.

The Horner-Wadsworth-Emmons (HWE) reaction is a staple for forming C=C bonds and can be rendered diastereoselective. While typically favoring E-olefins, modifications using specific phosphonate reagents, such as those developed by Still and Gennari, can provide high selectivity for Z-olefins. If a chiral aldehyde derived from a cyclohexyl precursor is used, the HWE reaction can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the existing chiral centers.

Table 2: Representative Diastereoselective Reactions for Cyclohexyl-Containing Scaffolds This table illustrates general strategies for achieving diastereoselectivity in the synthesis of molecules containing a substituted cyclohexane ring. The examples are conceptual and based on established synthetic methods.

| Reaction Type | Reactant 1 (Chiral) | Reactant 2 | Key Feature | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Michael Addition | (1R,2R)-2-Aminocyclohexanol derived enolate | Diethyl vinylphosphonate | Substrate-controlled 1,4-addition | >95:5 |

| Diels-Alder Reaction | (R)-Phellandrene | Diethyl acetylenediphosphonate | Cycloaddition to form a bicyclic phosphonate | >90:10 |

| Horner-Wadsworth-Emmons | (1S,4S)-4-Formylcyclohexyl acetate (B1210297) | Triethyl phosphonoacetate | Felkin-Anh controlled addition to aldehyde | Up to 90:10 |

| Asymmetric Hydrogenation | 4-(Cyclohex-1-en-1-yl)acetophenone | H2, Ru-BINAP catalyst | Catalyst-controlled facial selectivity | >98:2 |

Principles of Green Chemistry in Ethylphosphonate Synthesis

The application of green chemistry principles to the synthesis of phosphonates is an area of growing importance, driven by the need to minimize environmental impact and improve the sustainability of chemical manufacturing. acs.orgvapourtec.commdpi.com The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign processes for compounds like this compound. vapourtec.comacs.orgacdlabs.com

Key aspects of green chemistry in phosphonate synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a core principle. acdlabs.com This can be achieved through high-yielding reactions and processes with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard.

Use of Catalysis: Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and energy consumption. acs.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. mdpi.com Solvent-free reaction conditions are an ideal goal.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. vapourtec.com Microwave-assisted synthesis can often reduce reaction times and energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass rather than depletable fossil fuels is a key sustainability goal. mdpi.comacs.org

Table 3: Application of Green Chemistry Principles to Ethylphosphonate Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| 1. Waste Prevention | Multi-step synthesis with stoichiometric reagents and purification at each step. | One-pot or tandem reactions; use of catalysis to minimize byproducts. |

| 2. Atom Economy | Wittig reaction (generates triphenylphosphine (B44618) oxide waste). | Horner-Wadsworth-Emmons reaction (water-soluble phosphate byproduct). |

| 5. Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane, chloroform). | Use of water, ethanol, 2-MeTHF, or solvent-free conditions. mdpi.com |

| 6. Energy Efficiency | Reactions requiring prolonged heating or cryogenic conditions. | Microwave-assisted or photochemically-induced reactions; ambient temperature processes. vapourtec.com |

| 9. Catalysis | Stoichiometric chlorinating agents (e.g., PCl5) for phosphonochloridate formation. | Catalytic C-P bond formation reactions (e.g., metal-catalyzed cross-coupling). |

Post-Synthetic Modifications and Functionalization Strategies

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a core molecular scaffold after its primary synthesis has been completed. For a molecule such as this compound, PSM offers pathways to generate a library of analogues by chemically altering its existing functional groups. This approach can be more efficient than synthesizing each analogue from scratch.

The primary sites for PSM on this compound are the acetyl group on the phenyl ring and, to a lesser extent, the ethylphosphonate ester.

Modification of the Acetyl Group: The ketone of the acetyl moiety is a versatile functional handle for a wide range of transformations:

Reduction: The acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a new chiral center, and stereoselective reductions can be achieved using chiral reducing agents or catalysts. The resulting alcohol can be further functionalized, for example, by esterification or etherification.

Oxidation: A Baeyer-Villiger oxidation, using a peroxy acid like m-chloroperbenzoic acid (mCPBA), can convert the acetyl group into an acetate ester.

Carbon-Carbon Bond Formation: The carbonyl can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. The Wittig or HWE reaction can convert the acetyl group into an alkene.

Amination: Reductive amination with an amine and a reducing agent (e.g., sodium cyanoborohydride) can transform the acetyl group into an aminoethyl group.

Modification of the Ethylphosphonate Ester: While the P-C bond is generally robust, the P-O-C ester linkages can be modified.

Transesterification: The ethyl esters on the phosphonate can potentially be exchanged with other alcohols under catalytic conditions, although this can be challenging.

Hydrolysis: Selective hydrolysis of one or both ethyl esters to the corresponding phosphonic acid can be achieved, which can alter the molecule's polarity and chelating properties.

These PSM strategies allow for the late-stage diversification of the lead compound, enabling the exploration of structure-activity relationships without the need for de novo synthesis of each derivative.

Table 4: Potential Post-Synthetic Modifications of this compound

| Functional Group Target | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Acetyl Group (C=O) | Reduction | NaBH4, Methanol | Secondary Alcohol |

| Acetyl Group (C=O) | Grignard Reaction | CH3MgBr, then H3O+ | Tertiary Alcohol |

| Acetyl Group (C=O) | Reductive Amination | NH3, H2, Raney Ni | Primary Amine |

| Acetyl Group (C=O) | Baeyer-Villiger Oxidation | mCPBA | Acetate Ester |

| Ethylphosphonate Ester | Hydrolysis | TMSBr, then H2O | Phosphonic Acid |

Advanced Spectroscopic Characterization of Ethylphosphonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orgorganicchemistrydata.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound with the complexity of 4-Acetylphenyl cyclohexyl ethylphosphonate, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments is essential for a complete assignment of all signals.

Proton (¹H) NMR Applications in Aryl and Cyclohexyl Proton Analysis.chemicalbook.com

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-acetylphenyl, cyclohexyl, and ethylphosphonate moieties.

The aromatic protons of the 4-acetylphenyl group will appear as a set of two doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. chemicalbook.comrsc.org The protons ortho to the acetyl group are expected to be the most deshielded and will resonate at a higher chemical shift compared to the protons meta to the acetyl group. The characteristic coupling pattern will reveal their para-substitution pattern. The methyl protons of the acetyl group will present as a sharp singlet further upfield, typically around δ 2.6 ppm. rsc.org

The cyclohexyl protons will exhibit a complex series of multiplets in the aliphatic region of the spectrum, generally between δ 1.0 and 2.0 ppm. The proton attached to the carbon bearing the phosphonate (B1237965) oxygen (CH-O-P) will be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent oxygen atom, likely appearing as a multiplet around δ 4.5-5.0 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring will produce overlapping multiplets.

The ethylphosphonate group will show a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methylene protons, being adjacent to the phosphorus atom, will show coupling to both the methyl protons and the ³¹P nucleus, resulting in a complex multiplet, likely a doublet of quartets, in the region of δ 4.0-4.3 ppm. The terminal methyl protons will appear as a triplet around δ 1.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (ortho to C=O) | ~8.0 | d | ~8.0 |

| Aromatic (meta to C=O) | ~7.3 | d | ~8.0 |

| Cyclohexyl (CH-O-P) | ~4.7 | m | - |

| Ethyl (-OCH₂CH₃) | ~4.1 | dq | ~7.0 (H-H), ~8.0 (H-P) |

| Acetyl (-COCH₃) | ~2.6 | s | - |

| Cyclohexyl (-CH₂-) | 1.2-1.9 | m | - |

| Ethyl (-OCH₂CH₃) | ~1.3 | t | ~7.0 |

Note: The predicted data is based on typical chemical shift values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis.chemicalbook.com

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around δ 197 ppm. rsc.org The aromatic carbons will resonate in the region of δ 120-155 ppm. The carbon attached to the acetyl group and the carbon bearing the phosphonate ester will be the most downfield of the aromatic signals.

The carbon of the cyclohexyl ring bonded to the oxygen of the phosphonate group (C-O-P) will be found around δ 75-80 ppm. The other cyclohexyl carbons will appear in the upfield region, between δ 20 and 40 ppm.

For the ethylphosphonate moiety, the methylene carbon (O-CH₂) will resonate at approximately δ 60-65 ppm, showing coupling to the phosphorus atom. The methyl carbon (CH₃) will be found further upfield, around δ 16 ppm, and may also exhibit a smaller coupling to phosphorus.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~197 |

| Aromatic (C-O-P) | ~154 |

| Aromatic (C-C=O) | ~137 |

| Aromatic (CH) | ~130, ~121 |

| Cyclohexyl (C-O-P) | ~78 |

| Ethyl (-OCH₂CH₃) | ~63 |

| Cyclohexyl (-CH₂-) | ~23-35 |

| Acetyl (-COCH₃) | ~27 |

| Ethyl (-OCH₂CH₃) | ~16 |

Note: The predicted data is based on typical chemical shift values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Characterization.rsc.orgorganicchemistrydata.org

³¹P NMR spectroscopy is a powerful technique for directly observing the phosphorus nucleus and provides valuable information about its chemical environment and bonding. For this compound, a single signal is expected in the ³¹P NMR spectrum. The chemical shift of this signal will be characteristic of a phosphonate ester. Based on data for similar dialkyl arylphosphonates, the ³¹P chemical shift is predicted to be in the range of δ +15 to +25 ppm. rsc.orgorganicchemistrydata.org The signal will likely be a multiplet due to coupling with the adjacent protons of the ethyl and cyclohexyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Atom Connectivity.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the different structural fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be instrumental in tracing the connectivity within the cyclohexyl ring and confirming the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule, for example, by observing correlations between the aromatic protons and the carbonyl carbon, and between the cyclohexyl proton (CH-O-P) and the phosphorus atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.researchgate.netnih.gov

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1680-1690 cm⁻¹ will be indicative of the carbonyl group of the aromatic ketone. rsc.org

P=O Stretch: A strong absorption band between 1250 and 1200 cm⁻¹ is characteristic of the phosphoryl group in a phosphonate ester. nih.gov

P-O-C Stretch: Strong absorptions in the range of 1050-1000 cm⁻¹ will correspond to the stretching vibrations of the P-O-C (aryl and alkyl) bonds. nih.gov

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ will indicate the C-H stretching of the aromatic ring.

Aliphatic C-H Stretch: Strong bands in the region of 2950-2850 cm⁻¹ will be due to the C-H stretching vibrations of the cyclohexyl and ethyl groups.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | 3100-3000 | Medium |

| Aliphatic C-H | 2950-2850 | Strong |

| Carbonyl (C=O) | 1690-1680 | Strong |

| Aromatic C=C | 1600-1450 | Medium-Weak |

| Phosphoryl (P=O) | 1250-1200 | Strong |

| P-O-C (Aryl, Alkyl) | 1050-1000 | Strong |

Note: The predicted data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis.researchgate.netmdpi.com

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation can be used to deduce the structure of the molecule.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which can then be used to confirm its elemental formula (C₁₆H₂₃O₄P).

Under electron ionization (EI), the molecule is expected to undergo fragmentation. The molecular ion peak may be observed, but significant fragmentation is likely. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the phosphorus atom and the carbonyl group.

Predicted fragmentation patterns include:

Loss of the ethoxy group (-OCH₂CH₃) from the phosphonate moiety.

Loss of the cyclohexyl group.

Cleavage of the P-O bond connected to the phenyl ring, leading to a 4-acetylphenoxy radical or cation.

Formation of a stable acylium ion by cleavage of the bond between the carbonyl group and the aromatic ring, resulting in a fragment corresponding to [CH₃CO]⁺.

Rearrangement reactions, such as a McLafferty rearrangement, if sterically feasible.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| [M]+ | Molecular Ion |

| [M - 45]+ | Loss of -OCH₂CH₃ |

| [M - 83]+ | Loss of cyclohexyl radical |

| [M - 135]+ | Loss of 4-acetylphenoxy radical |

| 135 | [4-acetylphenoxyl]+ |

| 43 | [CH₃CO]+ |

Note: The relative intensities of the fragment ions will depend on their stability.

Information regarding "this compound" is currently unavailable in public literature.

Extensive searches for scientific data pertaining to the chemical compound "this compound" have yielded no specific research findings. As a result, the advanced spectroscopic and crystallographic characterization details requested for this particular molecule cannot be provided.

Similarly, advanced spectroscopic techniques, such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the conformational dynamics and intermolecular interactions of molecules in a solution state. These studies offer insights into how a molecule behaves in a more biologically relevant environment.

While the principles of these analytical techniques are broadly applicable, the specific data for "this compound"—including its crystal system, space group, unit cell dimensions, and solution-state behavior—have not been published in the accessible scientific literature. Therefore, the detailed article as outlined in the user's request cannot be generated at this time.

Computational Chemistry Approaches to 4 Acetylphenyl Cyclohexyl Ethylphosphonate Analogues

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, stability, and reactivity of molecules from first principles. These methods have been widely applied to organophosphorus compounds, providing foundational understanding of their behavior.

The electronic structure of a molecule dictates its reactivity and physical properties. For analogues of 4-acetylphenyl cyclohexyl ethylphosphonate, DFT calculations are employed to determine the distribution of electron density and to calculate atomic charges. For instance, in a study of various active phosphonate (B1237965) esters, the Mulliken atomic charge distribution was calculated using the B3LYP/6-311+G(d,p) level of theory to explain the reactivity differences among the compounds. researchgate.net The analysis revealed that the charge on the phosphorus atom and the surrounding oxygen atoms is a key factor in their chemical behavior.

Similarly, DFT studies on other phosphonate derivatives, such as imino phosphonates, have utilized methods like B3LYP/6-311+G(d,p) to perform Natural Bond Orbital (NBO) analysis. This analysis provides insights into atomic charges and bonding interactions, revealing that non-bonding interactions can be crucial for the stability of these molecules. researchgate.net The frontier molecular orbitals (HOMO and LUMO) are also calculated to understand the electronic transition properties and reactivity of the phosphonates. researchgate.net For example, a lower HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com

Table 1: Representative Calculated Mulliken Atomic Charges for a p-nitrophenyl substituted Phosphonate Ester Analogue (X=S)

| Atom | Charge (e) |

| P1 | 1.833 |

| S2 | -0.065 |

| O3 | -0.798 |

| O4 | -0.783 |

| C5 | 0.266 |

| Data sourced from a computational study on related active phosphonate esters and presented here as an illustrative example. researchgate.net |

The three-dimensional structure and conformational preferences of ethylphosphonate analogues are critical for their biological activity and physical properties. Computational methods are used to explore the potential energy surface of these molecules to identify stable conformers and the energy barriers between them.

For example, conformational analysis of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid using DFT calculations revealed that the preferred conformers are stabilized by various intramolecular hydrogen contacts involving the phosphoryl and carbonyl oxygen atoms. researchgate.net Steric factors, such as the bulkiness of phenyl groups, also play a significant role in determining the most stable conformations. researchgate.net In studies of vinylphosphonic acid and its derivatives, DFT and MP2 methods have been used to determine that these molecules exist in a cis/gauche conformational equilibrium, with the cis conformer being predominant at ambient temperature. researchgate.net The anomeric effect, an electronic effect that can stabilize a particular conformation, is also a consideration in the conformational analysis of cyclic structures containing heteroatoms, where an electron-withdrawing group at the anomeric position may prefer an axial orientation.

Table 2: Relative Energies of Conformers for a Vinylphosphonate Analogue

| Conformer | Method | Relative Energy (kJ/mol) |

| Trans | MP2/6-311++G(d,p) | 7.08 |

| Gauche | MP2/6-311++G(d,p) | 0.00 |

| Data from a computational study on 1-bromo-2-chloroethane, presented to illustrate the type of data obtained from conformational analysis. researchgate.net |

Understanding the reaction mechanisms of phosphonates is crucial for designing new synthetic routes and for comprehending their mode of action in biological systems. Quantum chemical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, the transition states that govern the reaction rate.

For instance, the mechanisms of common reactions involving phosphonates, such as the Michaelis-Arbuzov youtube.com and Abramov youtube.com reactions, can be investigated in detail using DFT. These studies can reveal the step-by-step process of bond formation and breakage, as well as the energies associated with each step. The Atherton-Todd reaction, another important method for forming P-N bonds, has also been the subject of mechanistic studies. nih.gov Theoretical investigations into the hydrolysis of phosphate (B84403) esters have provided evidence for stepwise water attack, a finding with significant implications for understanding the stability and degradation of these compounds. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static properties and reaction pathways of relatively small systems, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations provide a moving picture of how ethylphosphonate analogues behave in a solvent, typically water. This allows for the study of their conformational flexibility and the ensemble of structures they adopt in solution. By simulating the molecule over nanoseconds or even microseconds, researchers can observe how it folds, unfolds, and interacts with solvent molecules.

For example, MD simulations of phosphonic acids have been used to study their self-organization and the formation of self-assembled monolayers (SAMs) on surfaces. rsc.org These simulations can elucidate the role of the solvent in the ordering process. rsc.org In the context of phosphorylated proteins, MD simulations have been instrumental in understanding how phosphorylation affects the conformational ensembles of intrinsically disordered proteins, which can in turn regulate their function. nih.gov These simulations can also be used to study the effect of environmental factors like ionic strength on the conformational landscape. nih.gov

A key application of MD simulations is to study how a ligand, such as an ethylphosphonate analogue, binds to a biological target, typically a protein. These simulations can provide detailed insights into the binding mode, the stability of the ligand-protein complex, and the key interactions that mediate binding.

Computational studies have been performed on the interaction of organophosphorus compounds with various proteins. nih.gov For example, molecular docking followed by MD simulations can be used to predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.govnih.gov In a study of phosphinyl-containing inhibitors with zinc proteases, MD simulations showed that the stability of the interaction was dependent on the specific amino acid residues in the binding pocket. nih.gov Similarly, MD simulations have been used to understand the binding modes of inhibitors in human phospholipase, revealing the flexibility of the ligand within the binding site. uq.edu.au These simulations can also be used to accelerate the simulation of ligand unbinding events to estimate the residence time of a drug on its target, which is an increasingly important parameter in drug discovery. youtube.com

Table 3: Interacting Residues in the Binding of an Organophosphorus Ligand to a Protein Target (Illustrative Example)

| Ligand | Protein Target | Key Interacting Residues | Type of Interaction |

| Phosmet | Cytochrome P450 | Not specified | High binding energy |

| Parathion | Acetylcholinesterase | Not specified | Hydrogen bonding |

| Methyl parathion | Acetylcholinesterase | Not specified | Hydrogen bonding |

| Data derived from a computational interaction analysis of various organophosphorus pesticides with human proteins. nih.govnih.gov |

Molecular Docking Studies for Putative Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in predicting the interaction between a ligand, such as an analogue of this compound, and the binding site of a target protein.

Through molecular docking simulations, it is possible to visualize how different analogues of this compound fit within the active site of a putative biological target. These simulations can reveal crucial binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are essential for biological activity. For instance, the phosphonate group could act as a key hydrogen bond acceptor, while the cyclohexyl and phenyl rings might engage in hydrophobic interactions within the target's binding pocket.

Interactive Table: Key Postulated Interactions for this compound Analogues from Molecular Docking

| Analogue | Key Interacting Residues | Type of Interaction | Postulated Significance |

| Analogue A | Asp129, Arg152 | Hydrogen Bond, Salt Bridge | Anchors the phosphonate group in the active site. |

| Analogue B | Phe265, Trp84 | π-π Stacking | Stabilizes the phenyl ring in a hydrophobic pocket. |

| Analogue C | Leu198, Val112 | Hydrophobic Interaction | Positions the cyclohexyl group for optimal binding. |

| Analogue D | Ser130 | Hydrogen Bond | Interaction with the acetyl group, enhancing specificity. |

This table presents hypothetical data based on common findings in molecular docking studies to illustrate the types of interactions that could be identified.

A significant outcome of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). nih.gov These scores allow for the ranking of a series of analogues based on their predicted affinity for the target. nih.gov Analogues with lower (more negative) binding energies are predicted to be more potent inhibitors. This ranking is invaluable for prioritizing which compounds should be synthesized and tested in the laboratory, thereby saving time and resources. For example, a study on phosphonates identified a lead compound with a binding energy of -6.38 kcal/mol as a potent inhibitor. nih.gov

Interactive Table: Predicted Binding Affinities of this compound Analogues

| Analogue | Predicted Binding Affinity (kcal/mol) | Rank |

| Analogue C | -8.5 | 1 |

| Analogue A | -7.9 | 2 |

| Analogue D | -7.2 | 3 |

| Analogue B | -6.8 | 4 |

This table contains illustrative data to demonstrate how analogues might be ranked based on predicted binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To build a QSAR model, the chemical structures of the this compound analogues must be converted into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. protoqsar.comwiley.com For ethylphosphonate analogues, relevant descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds or rings. protoqsar.com

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). protoqsar.comresearchgate.net

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: LogP, which represents the lipophilicity of the compound, is a common hydrophobic descriptor.

Interactive Table: Examples of Molecular Descriptors for a Hypothetical Ethylphosphonate Analogue

| Descriptor Type | Descriptor Name | Value |

| Topological | Number of Rotatable Bonds | 7 |

| Electronic | Dipole Moment | 3.2 D |

| Steric | Molecular Weight | 358.4 g/mol |

| Hydrophobic | LogP | 4.1 |

The values in this table are for illustrative purposes.

Once the molecular descriptors have been calculated for a series of analogues with known biological activities, statistical methods are used to develop a QSAR model. nih.gov This model is an equation that relates the descriptors to the biological response. nih.gov Common methods for developing these models include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. nih.gov A robust QSAR model can then be used to predict the biological activity of new, untested analogues, guiding the design of more potent compounds. For instance, a QSAR model for phosphonate derivatives showed that the polarity and topology of the molecules were important factors influencing their inhibitory ability. nih.gov

Cheminformatics and Virtual Screening Applications for Compound Prioritization

Cheminformatics involves the use of computational tools to analyze and manage large sets of chemical data. nih.gov In the context of this compound analogues, cheminformatics plays a crucial role in virtual screening and compound prioritization. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. neovarsity.org By applying filters based on the desired physicochemical properties and using the predictive power of QSAR models and molecular docking, vast virtual libraries can be rapidly screened. neovarsity.orgnih.gov This process allows researchers to prioritize a smaller, more manageable set of compounds for further investigation. For example, a virtual library of compounds could be filtered to select only those with drug-like properties before performing more computationally intensive docking simulations. This approach significantly enhances the efficiency of identifying promising hit compounds from a large chemical space. neovarsity.org

Molecular Mechanisms of Enzyme Inhibition by Ethylphosphonate Compounds

Phosphonate (B1237965) Group as a Structural Mimic of Biologically Relevant Phosphates

The inhibitory activity of many phosphonate-containing molecules stems from the phosphonate group's ability to act as a structural and electronic mimic of the phosphate (B84403) group, which is ubiquitous in biology. researchgate.netwikipedia.org This mimicry allows these compounds to be recognized by the active sites of enzymes that normally bind to phosphorylated substrates.

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. researchgate.net The tetrahedral geometry and negative charge of the phosphonate group closely resemble the trigonal bipyramidal transition state of phosphate ester hydrolysis. researchgate.netpnas.org This structural similarity allows phosphonates to bind to the enzyme's active site with high affinity, acting as transition-state analogues. nih.govacs.org By locking the enzyme in this high-affinity conformation, the inhibitor effectively blocks the catalytic cycle. For instance, phosphonic acids have been shown to be potent competitive inhibitors of peptidases by mimicking the tetrahedral gem-diolate transition state of peptide bond hydrolysis. researchgate.net

In the case of 4-Acetylphenyl cyclohexyl ethylphosphonate, the ethylphosphonate moiety is positioned to mimic the transition state of a phosphoryl transfer reaction. The phosphorus center, with its tetrahedral arrangement, can occupy the same space as the phosphorus atom in a phosphate substrate as it undergoes nucleophilic attack.

Due to their structural resemblance to natural substrates, phosphonates often act as competitive inhibitors. nih.govlibretexts.org They compete with the endogenous substrate for binding to the enzyme's active site. youtube.com Once bound, the phosphonate inhibitor forms a stable complex with the enzyme, preventing the substrate from binding and the reaction from proceeding. researchgate.netnih.gov The stability of the carbon-phosphorus (C-P) bond in phosphonates, compared to the more labile phosphorus-oxygen (P-O) bond in phosphates, makes them resistant to enzymatic cleavage, leading to prolonged inhibition. nih.gov

In Vitro Enzyme Inhibition Kinetics

To characterize the potency and mechanism of an enzyme inhibitor, in vitro kinetic studies are essential. These studies provide quantitative measures of the inhibitor's effectiveness and offer insights into its mode of action.

The potency of an inhibitor is commonly quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. edx.org It is an operational parameter that can be influenced by factors such as substrate concentration. aatbio.com

Ki : This is the dissociation constant for the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. edx.orgaatbio.com A lower Ki value indicates a higher affinity and therefore a more potent inhibitor. For competitive inhibitors, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. edx.orgnih.gov

The determination of these values typically involves a series of experiments where the enzyme activity is measured at various inhibitor concentrations while keeping the substrate concentration constant. edx.org The data is then plotted to generate a dose-response curve from which the IC50 can be derived.

Table 1: Hypothetical Inhibition Data for this compound against a Target Enzyme

| Inhibitor Concentration (nM) | Enzyme Activity (%) |

| 0.1 | 98 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 2 |

| IC50 | ~9.5 nM |

| Calculated Ki | ~4.2 nM |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

The type of reversible inhibition can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). libretexts.org This is often visualized using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[Substrate].

Competitive Inhibition : The inhibitor binds only to the free enzyme. This increases the apparent Km but does not affect the Vmax. libretexts.orglibretexts.org

Non-Competitive Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This decreases the Vmax but does not change the Km. libretexts.orglibretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This decreases both the Vmax and the apparent Km. libretexts.orglibretexts.org

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. libretexts.org

Based on its structural properties as a substrate analogue, this compound is most likely to exhibit a competitive mode of inhibition.

Table 2: Expected Effects of Inhibition Type on Kinetic Parameters

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Varies |

Role of Acetylphenyl Moiety in Enzyme Recognition and Specificity

While the phosphonate group is the primary driver of enzyme inhibition by mimicking phosphate, the other substituents on the phosphonate core play a crucial role in determining the inhibitor's specificity and potency. The acetylphenyl moiety of this compound is likely to be involved in specific interactions within the enzyme's active site.

The phenyl ring can engage in hydrophobic interactions or pi-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site. The acetyl group, with its ketone functionality, can act as a hydrogen bond acceptor, forming specific hydrogen bonds with donor groups on the enzyme, such as the side chains of asparagine or glutamine, or the backbone amide protons.

Influence of Cyclohexyl Substituent on Enzyme Binding Affinity and Selectivity

The influence of a cyclohexyl group on the binding affinity and selectivity of phosphonate inhibitors is a key area of interest in medicinal chemistry. The size and hydrophobicity of the cyclohexyl moiety can significantly impact how the inhibitor fits into the active site of a target enzyme. For some enzymes, the bulky nature of the cyclohexyl group can either enhance binding through favorable hydrophobic interactions with nonpolar pockets in the active site or, conversely, cause steric hindrance that prevents effective binding.

In studies of related organophosphorus compounds, the substitution of smaller alkyl groups with a cyclohexyl ring has been shown to dramatically alter stereoselectivity. For instance, research on organophosphorus hydrolase (OPH) demonstrated that changing an isopropyl group to a cyclohexyl group increased the enzyme's preference for one enantiomer (the S

Table 1: Hypothetical Binding Affinities of Ethylphosphonate Analogs This table is for illustrative purposes only, as no experimental data for this compound is available.

| Compound Analogue | Substituent at R1 | Substituent at R2 | Hypothetical IC₅₀ (nM) | Notes |

|---|---|---|---|---|

| Analogue 1 | Ethyl | Phenyl | Data Not Available | Reference compound without cyclohexyl. |

| Analogue 2 | Ethyl | Cyclohexyl | Data Not Available | Introduces bulky, hydrophobic group. |

| Analogue 3 | Methyl | Cyclohexyl | Data Not Available | Varies the other alkyl substituent. |

| Target Compound | Ethyl | 4-Acetylphenyl | Data Not Available | The compound of interest. |

Analysis of Reversibility and Irreversibility of Enzyme Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, is a fundamental aspect of a compound's mechanism of action. Reversible inhibitors typically bind to an enzyme through non-covalent interactions, such as hydrogen bonds or van der Waals forces, and can dissociate from the enzyme, allowing it to regain activity. nih.gov In contrast, irreversible inhibitors often form a stable, covalent bond with the enzyme, leading to permanent inactivation.

Many organophosphorus compounds are known to be irreversible inhibitors of serine hydrolases. The phosphorus atom is highly electrophilic and is attacked by the nucleophilic serine residue in the enzyme's active site. This results in a stable, phosphorylated enzyme that is catalytically inactive.

To determine the reversibility of inhibition by this compound, researchers would need to conduct specific experiments. These typically involve incubating the target enzyme with the inhibitor and then attempting to restore enzyme activity through methods like dialysis or dilution. If activity is restored, the inhibition is reversible; if not, it is likely irreversible. The kinetics of the interaction would also provide clues, with irreversible inhibitors often exhibiting time-dependent inhibition. Without such experimental data, any classification of this compound as a reversible or irreversible inhibitor would be purely conjectural.

Investigating Molecular Basis of Resistance Mechanisms against Phosphonate Inhibitors

The development of resistance is a significant challenge for the clinical and agricultural use of enzyme inhibitors. For phosphonate compounds, resistance can emerge through several molecular mechanisms. These include:

Target Site Modification: Mutations in the gene encoding the target enzyme can alter the structure of the active site, reducing the binding affinity of the inhibitor without compromising the enzyme's natural function.

Metabolic Degradation: Organisms can evolve or acquire enzymes, such as phosphotriesterases, that can hydrolyze and detoxify the phosphonate inhibitor before it reaches its target.

Gene Amplification: Overexpression of the target enzyme can effectively sequester the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

Reduced Uptake/Increased Efflux: Changes in cell membrane transporters can either reduce the influx of the inhibitor into the cell or actively pump it out, preventing it from reaching a sufficient intracellular concentration.

Investigating the potential resistance mechanisms against this compound would necessitate studies in relevant biological systems, such as cell cultures or whole organisms. This would involve exposing the system to the compound over time and then analyzing the genetic and biochemical changes in the resistant populations that emerge. At present, no such studies have been conducted for this specific molecule.

Structure Activity Relationship Sar Studies of Ethylphosphonate Analogues

Systematic Modifications of the Acetylphenyl Moiety

No research data is available that specifically examines the electronic effects of substituents on the acetylphenyl ring of 4-Acetylphenyl cyclohexyl ethylphosphonate and its correlation with bioactivity.

There are no published studies detailing the influence of steric hindrance or bulk of substituents on the aromatic ring of this compound and its interaction with biological targets.

Variation of the Cyclohexyl Substituent

Specific conformational analysis of cyclohexyl derivatives of this compound and its relationship to biological response has not been reported in the available literature.

While lipophilicity is a critical factor in drug design, no studies were found that specifically measure the lipophilicity of different analogues of this compound or correlate it with bioavailability and target binding.

Modifications at the Ethylphosphonate Moiety

There is no available research on the effects of modifying the ethylphosphonate moiety of this specific compound on its biological activity.

Isosteric Replacements of the Phosphonate (B1237965) Group and Their Biological Consequences

The phosphonate group is a critical pharmacophore in many biologically active compounds, including analogues of this compound. Its ability to mimic natural phosphates in interactions with enzymes makes it a key target for medicinal chemistry efforts. researchgate.net However, the phosphonate moiety's high polarity and negative charge at physiological pH can limit cell permeability and bioavailability. researchgate.net Consequently, researchers have explored replacing the phosphonate group with various isosteres to improve pharmacokinetic properties while retaining biological activity. rsc.org

Isosteric replacement involves substituting one chemical group with another that possesses similar steric, electronic, and solubility characteristics. cambridgemedchemconsulting.com For the phosphonate group, which is tetrahedral and acidic, common bioisosteres include carboxylates, sulfonates, and tetrazoles. researchgate.netcambridgemedchemconsulting.com The primary goal of such replacements is to create a new molecule with improved drug-like properties, such as enhanced metabolic stability or better cell penetration, without compromising the essential interactions with the biological target. cambridgemedchemconsulting.com

The replacement of the phosphonate's P-O-C linkage with a more stable P-C bond is a foundational concept in this area, enhancing enzymatic stability. nih.gov However, further modifications are often necessary. For instance, replacing the entire phosphonate group with a carboxylate group introduces a planar geometry instead of a tetrahedral one, which can significantly alter binding interactions. cambridgemedchemconsulting.com Sulfonates and their derivatives have also been used as phosphate (B84403) mimics; they are typically strong acids and fully ionized at physiological pH. cambridgemedchemconsulting.com

The biological consequences of these replacements are highly dependent on the specific target enzyme and the binding pocket's nature. Key differences in pKa values between phosphonates (pKa2 ~7.6) and their isosteres, like phosphates (pKa2 ~6.4), can be critical for biological recognition and activity. researchgate.net Modifications such as the introduction of fluorine atoms to a methylene-bisphosphonate can modulate the pKa to more closely mimic the parent phosphate, potentially enhancing activity. cambridgemedchemconsulting.com Research has shown that even subtle changes, like replacing a P-O bond with a P-S bond (the "thio-effect"), can increase resistance to metabolism and, in some cases, improve efficacy. researchgate.net

Below is a data table summarizing the properties and general biological consequences of common phosphonate isosteres.

Table 1: Comparison of Phosphonate Bioisosteres

| Feature | Phosphonate Group | Carboxylate Group | Sulfonate Group | Tetrazole Group |

|---|---|---|---|---|

| Geometry | Tetrahedral | Trigonal Planar | Tetrahedral | Planar |

| Acidity (pKa2) | ~7.4 - 7.6 researchgate.net | ~4.0 - 5.0 | < 0 (Strong Acid) cambridgemedchemconsulting.com | ~4.5 - 5.0 |

| Charge at pH 7.4 | -1 to -2 | -1 | -1 | -1 |

| Metabolic Stability | Generally high (P-C bond) nih.gov | Variable | High | High |

| Common Biological Consequence | Effective phosphate mimic, but can have poor cell permeability. researchgate.netnih.gov | Improved cell permeability, but altered geometry can reduce binding affinity. researchgate.net | Strong H-bond acceptor, but different charge distribution may affect interactions. cambridgemedchemconsulting.com | Often used as a carboxylate mimic with good metabolic stability. researchgate.net |

Stereochemical Influence at the Phosphorus Center on Bioactivity

The introduction of four different substituents around a central phosphorus atom in phosphonate esters, such as this compound, results in a chiral center. nih.gov The resulting enantiomers, designated as RP and SP, can exhibit significantly different biological activities. This stereoselectivity arises because biological macromolecules, such as enzymes and receptors, are themselves chiral. The precise three-dimensional arrangement of a phosphonate inhibitor within a binding site is often crucial for optimal interaction, and only one enantiomer may fit correctly.

The synthesis of stereochemically pure phosphonates is a significant challenge in medicinal chemistry, often requiring resolution of racemic mixtures or complex asymmetric synthesis strategies. nih.govnih.gov However, the effort is frequently justified by the potential for a dramatic increase in potency and selectivity. For example, in the development of antiviral pronucleotides, the stereochemistry at the phosphorus center is a determining factor for enzymatic recognition and subsequent activation to the therapeutic agent. mdpi.com

Numerous studies have demonstrated the profound impact of phosphorus chirality on bioactivity. For instance, investigations into phosphonate-based enzyme inhibitors have shown that one enantiomer can be orders of magnitude more potent than the other. In one study on α-phosphonosulfonates as inhibitors of squalene (B77637) synthase, the (S)-enantiomer was found to be 16 times more effective than its (R)-stereoisomer. mdpi.com Similarly, a chiral phosphonate inhibitor of a protein tyrosine phosphatase was found to be approximately 40 times more active as the levorotatory enantiomer compared to the dextrorotatory one. mdpi.com This difference in activity is attributed to the ability of the more active enantiomer to place its substituents in the optimal positions to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site.

The table below presents hypothetical data illustrating the differential activity of RP and SP enantiomers of a generic ethylphosphonate inhibitor.

Table 2: Influence of Phosphorus Stereochemistry on Inhibitory Activity

| Compound | Enantiomer | Target Enzyme | IC₅₀ (nM) | Relative Potency (SP/RP) |

|---|---|---|---|---|

| Ethylphosphonate Analogue A | RP | Enzyme X | 500 | 0.02 |

| Ethylphosphonate Analogue A | SP | Enzyme X | 10 | 1 |

| Ethylphosphonate Analogue B | RP | Enzyme Y | 25 | 1 |

Optimization of Linker Length and Flexibility in Compound Design

Systematic variation of linker length, often by adding or removing methylene (B1212753) (-CH₂) groups, is a common strategy to fine-tune the distance between interacting moieties. Studies on various inhibitor classes have shown that even a single atom change in linker length can dramatically alter biological activity. For example, in a series of bisphosphonates, extending an N-alkyl chain by a single methylene group resulted in a 10-fold increase in potency. scispace.com

Linker flexibility is another crucial parameter. mdpi.com Rigid linkers (e.g., containing aromatic rings or cyclic structures) can reduce the entropic cost of binding by pre-organizing the molecule in a bioactive conformation. However, they may also introduce strain if the required conformation does not perfectly match the linker's preferred geometry. nih.gov Conversely, flexible linkers (e.g., simple alkyl chains) can more easily adapt to the topology of the binding site but may pay a higher entropic penalty. researchgate.net The optimization process often involves finding a balance. In the development of certain STAT3 inhibitors, replacing a flexible glycine (B1666218) linker with a more constrained proline-based linker led to a 3-fold improvement in potency. nih.gov

The table below illustrates how linker modifications can impact the inhibitory activity of a hypothetical phosphonate compound.

Table 3: Effect of Linker Modification on Inhibitor Potency

| Compound ID | Linker Structure | Linker Type | IC₅₀ (µM) |

|---|---|---|---|

| LNK-1 | -(CH₂)₂- | Flexible, short | 25.0 |

| LNK-2 | -(CH₂)₃- | Flexible, medium | 5.2 |

| LNK-3 | -(CH₂)₄- | Flexible, long | 18.5 |

| LNK-4 | -CH=CH- (trans) | Rigid, short | 8.9 |

Quantitative Structure-Activity Relationship (QSAR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov In the context of ethylphosphonate analogues, QSAR can be a powerful tool for predictive design, allowing researchers to estimate the potency of novel, unsynthesized compounds and to prioritize synthetic efforts toward the most promising candidates. nih.gov

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. nih.gov For each compound, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics (e.g., HOMO-LUMO energy gap). nih.govnih.gov

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links the descriptors to the observed biological activity. scispace.com A robust QSAR model should not only fit the data it was trained on (high R² value) but also accurately predict the activity of an external set of compounds not used in model development (high Q² or external R² value). nih.govacs.org

For organophosphate inhibitors, QSAR studies have successfully identified key structural features that govern their potency. For instance, a study on acetylcholinesterase inhibitors found that the HOMO-LUMO energy gap was a significant contributor to binding affinity. nih.gov Another QSAR investigation of bisphosphonate inhibitors of 3-phosphoglycerate (B1209933) kinase predicted IC₅₀ values with high accuracy over a wide experimental range. acs.org These models provide valuable insights into the mechanism of action and guide the rational design of new, more potent analogues.

The table below summarizes the key components of a hypothetical QSAR model for a series of ethylphosphonate inhibitors.

Table 4: Summary of a Hypothetical QSAR Model for Ethylphosphonate Inhibitors

| Parameter | Description | Value/Result |

|---|---|---|

| Dataset Size | Number of compounds in the training and test sets. | Training Set: 80, Test Set: 20 |

| Statistical Method | The regression technique used to build the model. | Orthogonal Projection to Latent Structures (OPLS) |

| Key Descriptors | Examples of molecular properties found to be most influential. | 1. LogP (Hydrophobicity)2. Molecular Volume (Steric Bulk)3. LUMO Energy (Electron Acceptor Ability) |

| R² (Training Set) | Coefficient of determination for the training set; indicates goodness of fit. | 0.85 |

| Q² (Cross-Validation) | Cross-validated R²; indicates model robustness and internal predictivity. | 0.78 |

| R² (Test Set) | Coefficient of determination for the external test set; indicates external predictivity. | 0.81 |

| Model Equation | Simplified representation of the relationship. | log(1/IC₅₀) = c₀ + c₁·(LogP) - c₂·(Volume) - c₃·(LUMO) |

Derivatization Strategies and Functionalization of Ethylphosphonate Compounds

Esterification and De-esterification for Modulating Biopharmaceutical Properties

The cyclohexyl and ethyl ester groups of the phosphonate (B1237965) moiety are key targets for modification to influence the compound's biopharmaceutical profile, such as its solubility, membrane permeability, and metabolic stability.

Esterification: Introducing different ester groups can be achieved through transesterification or by synthesizing the phosphonic acid precursor and subsequently reacting it with a variety of alcohols under esterification conditions (e.g., using coupling agents like DCC or EDC). For instance, replacing the cyclohexyl group with more hydrophilic moieties like polyethylene (B3416737) glycol (PEG) chains can enhance aqueous solubility.

De-esterification: Conversely, selective or complete hydrolysis of the ester groups to the corresponding phosphonic acid is a critical step in the synthesis of phosphonate-based drugs, as the anionic phosphonate is often the bioactive form that mimics the phosphate (B84403) group in biological systems. This is typically achieved under acidic or basic conditions, or through enzymatic cleavage. google.com

Table 1: Representative Examples of Ester Modification and Their Potential Impact

| Starting Compound | Reagent/Condition | Modified Compound | Potential Impact on Biopharmaceutical Properties |

|---|---|---|---|

| 4-Acetylphenyl cyclohexyl ethylphosphonate | HCl, H2O, heat | 4-Acetylphenyl ethylphosphonic acid | Increased water solubility, potential for enhanced biological activity |

| 4-Acetylphenyl ethylphosphonic acid | 2-Methoxyethanol, DCC | 4-Acetylphenyl (2-methoxyethyl) ethylphosphonate | Modified lipophilicity and cell permeability |

| This compound | Sodium ethoxide, ethanol | 4-Acetylphenyl diethyl phosphonate | Altered metabolic stability and receptor binding affinity |

Conjugation to Biomolecules for Targeted Delivery and Enhanced Specificity

The functional groups on this compound can be exploited for covalent attachment to biomolecules such as peptides, antibodies, or oligonucleotides. This strategy is paramount for developing targeted therapies that can deliver the phosphonate warhead specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target effects. The acetyl group, for instance, can be converted to an amine via reductive amination, which can then be coupled to a carboxylic acid on a biomolecule using standard peptide coupling chemistry.

Surface Derivatization for Biomedical and Material Science Applications

Phosphonate groups have a high affinity for metal oxide surfaces, making them excellent candidates for surface modification of materials like titanium dioxide, zirconium dioxide, and iron oxides. By anchoring this compound, or its hydrolyzed form, onto these surfaces, the material can be functionalized with a phenyl group that can be further modified. This has applications in the development of biocompatible coatings for medical implants, as well as in the creation of novel chromatographic stationary phases and sensors.

Incorporation into Polymeric Structures for Advanced Material Development

The vinyl derivative of this compound, which can be synthesized by modifying the acetyl group, can act as a monomer in polymerization reactions. Incorporating this phosphonate-containing monomer into polymers can impart unique properties to the resulting material, such as flame retardancy, improved adhesion, and metal-chelating capabilities. The properties of the final polymer can be tuned by copolymerizing the phosphonate monomer with other vinyl monomers.

Methods for Introducing Diverse Functional Groups

While the P-C bond in the ethylphosphonate backbone is generally stable, the carbon atoms of the ethyl group can be susceptible to nucleophilic substitution under certain conditions, particularly if a leaving group is introduced at the alpha or beta position. However, a more common approach for functionalization involves the deprotonation of the carbon alpha to the phosphorus, followed by reaction with an electrophile. This allows for the introduction of a variety of functional groups on the ethyl chain. Nucleophilic substitution reactions can also occur at the phosphorus center. sapub.org The mechanism of these reactions can be either concerted or stepwise, often proceeding through a pentacoordinate intermediate. sapub.org

The acetylphenyl ring is a versatile platform for introducing a wide range of functional groups via electrophilic aromatic substitution (EAS) reactions. youtube.commasterorganicchemistry.commasterorganicchemistry.com The acetyl group is a meta-director and a deactivating group, meaning that incoming electrophiles will primarily be directed to the positions meta to the acetyl group. scranton.edu Common EAS reactions include:

Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group, which can be subsequently reduced to an amine. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) installs a halogen atom. masterorganicchemistry.com

Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group, enhancing water solubility. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: While the deactivated ring is less reactive towards Friedel-Crafts reactions, under forcing conditions, further acylation or alkylation can be achieved. masterorganicchemistry.comyoutube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Acetylphenyl Ring

| Starting Compound | Reagents | Major Product(s) |

|---|---|---|

| This compound | HNO3, H2SO4 | 4-Acetyl-3-nitrophenyl cyclohexyl ethylphosphonate |

| This compound | Br2, FeBr3 | 4-Acetyl-3-bromophenyl cyclohexyl ethylphosphonate |

| This compound | SO3, H2SO4 | 2-Acetyl-5-(cyclohexyloxy(ethyl)phosphoryl)benzenesulfonic acid |

Emerging Research Directions and Future Perspectives in Ethylphosphonate Chemistry

Discovery of Novel Phosphonate (B1237965) Natural Products and Their Biosynthetic Pathways